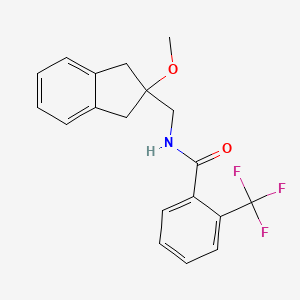

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a methoxy-substituted 2,3-dihydro-1H-indenylmethyl group and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzamide ring.

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c1-25-18(10-13-6-2-3-7-14(13)11-18)12-23-17(24)15-8-4-5-9-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNIWJTUQWVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an indene moiety and a trifluoromethylbenzamide group, which contribute to its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 293.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indene Moiety : This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide in the presence of bases (e.g., potassium carbonate) are common.

- Amide Formation : The final step involves coupling the indene derivative with a trifluoromethylbenzoyl chloride under basic conditions to form the amide bond.

These synthetic strategies are crucial for producing the compound in adequate yields for biological testing.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5 |

| HCT116 | 10 |

| MCF7 | 12 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : Studies suggest that it induces G2/M phase arrest in cancer cells, which is critical for preventing cell division.

- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory potential. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

-

Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, indicating strong anticancer activity .

- Experimental Setup : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : Cell viability was assessed using MTT assays.

- Inflammatory Response Modulation : In another study, the compound was shown to reduce TNF-alpha release in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Benzamide Family

The compound shares structural homology with several benzamide derivatives synthesized and characterized in recent studies. Key comparisons include:

Pharmacokinetic and Functional Comparisons

- Synthetic Yield : Analogous benzamides synthesized via acyl chloride coupling (e.g., B1 in ) report moderate yields (~56%), suggesting similar challenges in isolating the target compound due to steric hindrance from the indenylmethyl group .

Substituent Effects on Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.